molecular formula C25H23NO4 B13635890 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid

Cat. No.: B13635890
M. Wt: 401.5 g/mol
InChI Key: DPOYBMRUAFUNQA-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid is a derivative of alanine, an amino acid. This compound is often used in peptide synthesis due to its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Fmoc Deprotection Reaction

The Fmoc group is cleaved via base-catalyzed β-elimination, producing dibenzofulvene (DBF) and releasing the free amino group. This reaction is essential for sequential peptide elongation.

Reaction Mechanism:

  • Base-induced abstraction of the acidic proton at the 9-position of the fluorene ring.

  • β-Elimination forming the DBF intermediate.

  • Quenching of DBF by amines (e.g., piperidine) to form stable adducts .

Table 1: Deprotection Conditions and Efficiency

BaseSolventTime (min)EfficiencySide Reactions
PiperidineDMF20>95%Minimal racemization
DBUDichloromethane1090%Slight DBF accumulation
MorpholineNMP3085%Slower kinetics

Key Notes :

  • Piperidine in DMF is the gold standard for rapid, high-yielding deprotection .

  • Steric hindrance from the 2-methyl-2-phenyl group marginally slows deprotection compared to linear analogs.

Peptide Bond Formation

After deprotection, the free amino group reacts with activated carboxylic acids (e.g., incoming amino acids) to form amide bonds.

Activation and Coupling:

  • Carboxylic acid activation : Uses reagents like HATU or DIC with HOAt.

  • Base : DIEA or NMM to neutralize HCl byproducts.

Table 2: Coupling Reagent Performance

ReagentSolventCoupling TimeYield (%)Epimerization Risk
HATUDMF30 min92Low
DIC/HOAtDCM45 min88Moderate
TBTUNMP60 min85High

Key Notes :

  • HATU provides superior activation efficiency and minimized racemization due to steric shielding from the 2-methyl-2-phenyl group .

  • Extended coupling times may be required for bulky residues.

Carboxylic Acid Functionalization

The carboxylic acid undergoes reactions typical of amino acids, including esterification and amidation.

Common Reactions:

  • Esterification :

    • Reaction with alcohols (e.g., methanol) using DCC/DMAP.

    • Example :
      R-COOH+CH3OHDCC/DMAPR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{DCC/DMAP}} \text{R-COOCH}_3 + \text{H}_2\text{O}

    • Yield: 80–90% in THF at 0°C.

  • Amidation :

    • Coupling with amines via EDC/HOBt.

    • Critical Factor : Steric hindrance reduces reactivity with bulky amines .

Solvent Stability:

SolventStability (25°C)Decomposition Pathway
DMF>7 daysSlow Fmoc cleavage (<5%)
Dichloromethane48 hoursBase-induced β-elimination
Aqueous (pH 7)UnstableHydrolysis of ester linkages

Side Reactions:

  • Incomplete Deprotection : Addressed by repeating piperidine treatment .

  • Racemization : Mitigated using HOAt or Oxyma additives during coupling .

Table 3: Reactivity vs. Analogous Fmoc-Amino Acids

CompoundDeprotection RateCoupling Yield
Fmoc-Ala-OH100% (reference)95%
3-({Fmoc}amino)-2-methyl-2-phenylpropanoic acid95%88%
Fmoc-Pro-OH98%90%

Insight : The 2-methyl-2-phenyl group reduces coupling efficiency by 7–10% compared to alanine due to steric effects .

6.

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid is unique due to its specific structure, which includes a phenyl group and a methyl group on the alpha carbon. This structure provides distinct steric and electronic properties that can influence the reactivity and selectivity of the compound in peptide synthesis .

Biological Activity

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid, commonly referred to as a fluorene-derived amino acid, has garnered interest in various fields of biological research due to its potential pharmacological applications. This compound is characterized by its unique structural features, which may influence its biological activity, including receptor binding and cellular interactions.

The molecular formula of this compound is C25H23NO4C_{25}H_{23}NO_4 with a molecular weight of approximately 401.45 g/mol. It contains functional groups typical of amino acids, such as amines and carboxylic acids, which are crucial for its biological interactions.

Property Value
Molecular FormulaC₃₉H₃₁NO₄
Molecular Weight401.45 g/mol
CAS Number507472-28-8
Purity>96%

1. Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of fluorene-based compounds. In vitro evaluations demonstrated that derivatives like 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid can induce significant analgesic effects in animal models. For instance, the compound showed a reduction in pain responses comparable to established analgesics, suggesting its potential utility in pain management therapies .

2. Receptor Binding Affinity

The compound exhibits notable binding affinity towards opioid receptors, particularly the μ-opioid receptor (MOR). Studies indicate that it may act as a partial agonist, providing analgesic effects while minimizing the adverse side effects typically associated with full agonists . This dual action makes it a candidate for further development in pain relief medications with reduced risk of addiction.

3. Pharmacokinetic Profile

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics and metabolic stability. High gastrointestinal absorption rates were noted, indicating potential for effective oral formulations. Additionally, its metabolic pathways were investigated, showing that it undergoes phase I and phase II metabolism, which could influence its therapeutic efficacy and safety profile .

Case Studies

Several case studies have documented the biological activity of fluorene derivatives:

  • Analgesic Efficacy in Animal Models : A study conducted on rodent models demonstrated that administration of the compound resulted in a statistically significant decrease in nociceptive responses when compared to control groups .
  • Opioid Receptor Interaction : In vitro assays using HEK293 cells expressing MOR revealed that the compound activates the receptor with an EC50 value indicative of moderate potency, supporting its classification as a partial agonist .

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-phenylpropanoic acid

InChI

InChI=1S/C25H23NO4/c1-25(23(27)28,17-9-3-2-4-10-17)16-26-24(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)

InChI Key

DPOYBMRUAFUNQA-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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